molecular formula C10H12O2 B589004 4-Phenylbutyric Acid-d11 CAS No. 358730-86-6

4-Phenylbutyric Acid-d11

Cat. No.: B589004
CAS No.: 358730-86-6
M. Wt: 175.271
InChI Key: OBKXEAXTFZPCHS-VRWITDQQSA-N
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Description

4-Phenylbutyric Acid-d11 is a deuterium-labeled derivative of 4-Phenylbutyric Acid. This compound is often used in scientific research due to its unique properties, which include its role as a histone deacetylase inhibitor and its ability to alleviate endoplasmic reticulum stress . The deuterium labeling makes it particularly useful in various analytical and research applications.

Mechanism of Action

Target of Action

The primary target of 4-Phenylbutyric Acid-d11 is the endoplasmic reticulum (ER) . It acts as a chemical chaperone , assisting in protein folding and alleviating ER stress . It also binds to Human Serum Albumin at fatty acid binding sites .

Mode of Action

This compound interacts with its targets primarily through two modes of action. As a chemical chaperone, it ameliorates unfolded proteins and suppresses their aggregation . This results in protective effects against ER stress-induced cell death . Additionally, it acts as a histone deacetylase (HDAC) inhibitor , which can have implications in gene expression and regulation.

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in the unfolded protein response (UPR) pathway , aiming to restore ER and cellular proteostasis by regulating the synthesis of newly formed proteins and initiating molecular programs to help fold or degrade misfolded proteins . It also impacts the PERK-eIFa2-ATF4-CHOP apoptotic pathway related to ER stress .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism primarily in the liver and kidneys . It is first converted to phenylbutyryl-CoA and then metabolized by mitochondrial beta-oxidation to the active form, phenylacetate . Phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is eliminated in the urine .

Result of Action

The action of this compound results in several molecular and cellular effects. It alleviates ER stress, thereby assisting in protein folding and reducing the accumulation of misfolded proteins . This can augment pathological conditions like type 2 diabetes, obesity, and neurodegeneration . It also has protective effects against ER stress-induced neuronal cell death .

Action Environment

The action of this compound can be influenced by environmental factors. It is known to be water-soluble , which may affect its distribution in aqueous environments.

Biochemical Analysis

Biochemical Properties

4-Phenylbutyric Acid-d11, like its parent compound, is believed to interact with various enzymes and proteins. It is known to inhibit HDAC, which plays a crucial role in regulating gene expression . By inhibiting HDAC, this compound can influence the acetylation status of histones, thereby affecting the transcription of various genes .

Cellular Effects

This compound has been shown to alleviate ER stress by assisting in protein folding . This can have a significant impact on cell function, as ER stress is often associated with a variety of pathological conditions, including type 2 diabetes, obesity, and neurodegeneration . By reducing ER stress, this compound can potentially improve cell survival and function .

Molecular Mechanism

The molecular mechanism of this compound is believed to involve its role as an HDAC inhibitor . HDACs are enzymes that remove acetyl groups from histones, which can lead to the condensation of chromatin and repression of gene transcription . By inhibiting HDACs, this compound can prevent this deacetylation, leading to a more relaxed chromatin structure and increased gene transcription .

Temporal Effects in Laboratory Settings

It is known that the parent compound, 4-Phenylbutyric Acid, is stable under normal storage conditions .

Dosage Effects in Animal Models

It is known that the parent compound, 4-Phenylbutyric Acid, has shown efficacy in several animal studies .

Metabolic Pathways

The parent compound, 4-Phenylbutyric Acid, is known to be metabolized in the liver and kidneys to produce phenylacetate, the bioactive form of the drug .

Transport and Distribution

It is known that the parent compound, 4-Phenylbutyric Acid, can bind to human serum albumin at fatty acid binding sites .

Subcellular Localization

The parent compound, 4-Phenylbutyric Acid, is known to alleviate ER stress, suggesting that it may localize to the ER .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylbutyric Acid-d11 typically involves the deuteration of 4-Phenylbutyric Acid. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents . The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and catalysts to facilitate the incorporation of deuterium. The final product is then purified through techniques such as crystallization or chromatography to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

4-Phenylbutyric Acid-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-Phenylbutanal-d11, while reduction can produce 4-Phenylbutanol-d11 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenylbutyric Acid-d11 is unique due to its deuterium labeling, which provides advantages in analytical precision and stability. This makes it particularly valuable in research settings where accurate quantification and tracing are essential .

Properties

IUPAC Name

2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,4D2,5D,6D,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKXEAXTFZPCHS-VRWITDQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731104
Record name 4-(~2~H_5_)Phenyl(~2~H_6_)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358730-86-6
Record name 4-(~2~H_5_)Phenyl(~2~H_6_)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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